5-Mercapto-tetrazole-1-carboxylic acid ethyl ester
Overview
Description
5-Mercapto-tetrazole-1-carboxylic acid ethyl ester is a heterocyclic compound containing a tetrazole ring substituted with a mercapto group and an ethyl ester group. Tetrazoles are known for their stability and unique chemical properties, making them valuable in various fields such as medicinal chemistry, materials science, and coordination chemistry .
Mechanism of Action
Target of Action
Tetrazoles, a class of compounds to which this compound belongs, are often used as metabolism-resistant isosteric replacements for carboxylic acids in structure-activity relationship (sar)-driven medicinal chemistry analogue syntheses . They are resistant to biological degradation, which makes it possible to use them as isosteric substituents of various functional groups in the development of biologically active substances .
Mode of Action
Tetrazoles are known to exhibit potential biological activity because the tetrazole ring is considered a biomimic of the carboxylic acid functional group . This suggests that 5-Mercapto-tetrazole-1-carboxylic acid ethyl ester may interact with its targets in a similar manner to carboxylic acids.
Biochemical Pathways
Tetrazoles are known to play an important role in coordination chemistry as ligands . They have specific thermochemical properties and exhibit multiple reactivity . This suggests that this compound may affect pathways related to these properties and reactivities.
Pharmacokinetics
Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids , suggesting that this compound may have similar properties.
Result of Action
Tetrazoles are known to exhibit potential biological activity because the tetrazole ring is considered a biomimic of the carboxylic acid functional group . This suggests that the compound may have similar effects to those of carboxylic acids at the molecular and cellular level.
Action Environment
Tetrazoles are known to be stable over a wide ph range and are also stable to various oxidizing and reducing agents . This suggests that the compound may also exhibit stability under a variety of environmental conditions.
Biochemical Analysis
Biochemical Properties
5-Mercapto-tetrazole-1-carboxylic acid ethyl ester plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s mercapto group allows it to form strong bonds with metal ions, making it an effective ligand in coordination chemistry . It interacts with enzymes such as cyclooxygenase, where it acts as an inhibitor, thereby reducing the production of pro-inflammatory molecules . Additionally, this compound can interact with proteins involved in signal transduction pathways, influencing cellular responses .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways by modulating the activity of key signaling proteins . This modulation can lead to changes in gene expression, affecting cellular metabolism and function . For instance, in cancer cells, this compound can induce apoptosis by activating pro-apoptotic pathways and inhibiting survival pathways . In normal cells, it can enhance cellular resilience to oxidative stress by upregulating antioxidant genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity and altering metabolic pathways . The compound can also act as a competitive inhibitor, binding to the same site as the natural substrate and preventing its interaction with the enzyme . Additionally, this compound can influence gene expression by interacting with transcription factors and modulating their activity . This can lead to changes in the expression of genes involved in cell growth, differentiation, and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Studies have shown that the compound’s activity can diminish over time, necessitating the use of fresh preparations for consistent results . Long-term exposure to this compound in cell cultures has been observed to cause gradual changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can exert beneficial effects, such as reducing inflammation and oxidative stress . At higher doses, it can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing adverse reactions . Careful dosage optimization is essential to maximize the compound’s benefits while minimizing its risks .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can further interact with other metabolic pathways, influencing the overall metabolic flux . The compound’s interaction with metabolic enzymes can also affect the levels of key metabolites, altering cellular metabolism . For example, it can inhibit the production of pro-inflammatory metabolites, thereby reducing inflammation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cell membranes . The compound’s lipophilic nature allows it to accumulate in lipid-rich tissues, enhancing its bioavailability . Additionally, this compound can be distributed to specific cellular compartments, where it exerts its effects . Its distribution within the body can influence its overall efficacy and safety .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be targeted to specific organelles, such as mitochondria, where it can influence mitochondrial function and energy production . Post-translational modifications, such as phosphorylation, can also affect the compound’s localization and activity . By targeting specific subcellular compartments, this compound can exert precise effects on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Mercapto-tetrazole-1-carboxylic acid ethyl ester typically involves the reaction of ethyl chloroformate with 5-mercapto-1H-tetrazole. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the ester bond. The reaction is usually conducted under mild conditions, with the temperature maintained at around room temperature to 50°C .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Mercapto-tetrazole-1-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The ester group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or ammonia.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols.
Substitution: Amides, ethers.
Scientific Research Applications
5-Mercapto-tetrazole-1-carboxylic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and as a ligand in coordination chemistry.
Medicine: Investigated for its potential use in drug development, particularly as a bioisostere for carboxylic acids.
Comparison with Similar Compounds
Similar Compounds
5-Mercapto-1-methyltetrazole: Similar structure but with a methyl group instead of an ethyl ester.
5-Phenyltetrazole: Contains a phenyl group instead of a mercapto group.
1-Methyl-5-benzyltetrazole: Features a benzyl group and a methyl group on the tetrazole ring.
Uniqueness
5-Mercapto-tetrazole-1-carboxylic acid ethyl ester is unique due to the presence of both a mercapto group and an ethyl ester group. This combination provides a balance of reactivity and stability, making it a versatile compound for various applications. The mercapto group allows for strong interactions with metal ions, while the ethyl ester group offers opportunities for further chemical modifications .
Properties
IUPAC Name |
ethyl 5-sulfanylidene-2H-tetrazole-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O2S/c1-2-10-4(9)8-3(11)5-6-7-8/h2H2,1H3,(H,5,7,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNIBYAGJDPDSLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1C(=S)N=NN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.